2,4-Bis(methylsulphonyl)phenylhydrazine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,4-Bis(methylsulphonyl)phenylhydrazine is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation .
Result of Action
The inhibition of the COX-2 enzyme by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Biochemical Analysis
Biochemical Properties
2,4-Bis(methylsulphonyl)phenylhydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, forming hydrazones
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it has been noted to impact metabolic processes, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can form hydrazones with aldehydes and ketones, which can inhibit certain enzymatic activities . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage for achieving the desired effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can form hydrazones with aldehydes and ketones, which can alter metabolic pathways and affect overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylsulphonyl)phenylhydrazine typically involves the reaction of 2,4-dimethylsulfonylbenzene with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(methylsulphonyl)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2,4-Bis(methylsulphonyl)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,4-Dimethylsulfonylbenzene: A precursor in the synthesis of 2,4-Bis(methylsulphonyl)phenylhydrazine.
Phenylhydrazine: A related hydrazine derivative with different substituents.
Comparison: this compound is unique due to its dual sulfonyl groups, which confer distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it particularly valuable in specific biochemical and industrial applications .
Properties
IUPAC Name |
[2,4-bis(methylsulfonyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDDCIXNDZLQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205984 | |
Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57396-91-5 | |
Record name | [2,4-Bis(methylsulfonyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57396-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(methylsulfonyl)phenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057396915 | |
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Record name | NSC122279 | |
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Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(methylsulphonyl)phenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-BIS(METHYLSULFONYL)PHENYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UQ3VB23W | |
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